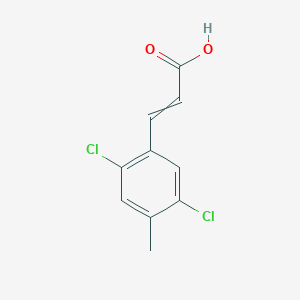

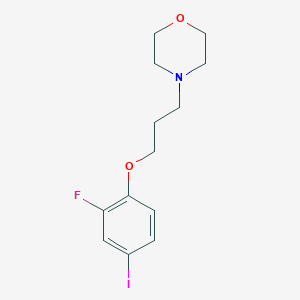

![molecular formula C16H21NO3 B1413718 (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2173072-06-3](/img/structure/B1413718.png)

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid

Overview

Description

“(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid” is a complex organic compound. The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .

Synthesis Analysis

Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Herein, a radical-based strategy to construct an indole-fused azabicyclo [3.3.1]nonane structural framework is reported . Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective for enabling the desired ring closure .Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .Chemical Reactions Analysis

Facile reductions of carboxylic acids to aldehydes or alcohols can be effected under mild conditions upon initial conversion to their corresponding S-2-pyridyl thioesters . Upon treatment with a commercially available and air-stable nickel pre-catalyst and silane as a stoichiometric reductant, aldehydes are formed .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . The acids with more than 10 carbon atoms are waxlike solids, and their odor diminishes with increasing molar mass and resultant decreasing volatility .Scientific Research Applications

Biocatalyst Inhibition and Microbial Interactions

Carboxylic acids like (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid are known for their role as biocatalyst inhibitors and their interaction with microbes. Research indicates these acids can inhibit microbial activity at concentrations below desired yields, impacting the production of bio-renewable fuels and chemicals. Understanding these mechanisms is vital for engineering robust microbial strains for industrial applications (Jarboe, Liu, & Royce, 2013).

Carboxylic Acid Bioisosteres in Drug Design

Carboxylic acid bioisosteres, structurally similar to (7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid, are pivotal in drug design. They address the limitations of carboxylic acid-containing drugs, such as toxicity and limited diffusion across biological membranes, by offering improved pharmacological profiles. This is a testament to the innovation required in modern drug design to circumvent obstacles and achieve enhanced bioactivity (Horgan & O’ Sullivan, 2021).

Extraction and Recovery in Bio-Based Industries

In the context of producing bio-based plastics, carboxylic acids from aqueous streams are recovered using technologies like liquid-liquid extraction (LLX). Research discusses solvent developments for LLX of carboxylic acids, crucial for the economic feasibility of processes in bio-based industries. This includes discussions on nitrogen-based extractants, phosphorous-based extractants, ionic liquids, and solvent regeneration strategies, pivotal for the sustainable production of organic acids (Sprakel & Schuur, 2019).

Future Directions

properties

IUPAC Name |

9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-16(19)12-6-13-9-20-10-14(7-12)15(13)17-8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZKMICDROUDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1C2NCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)

![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)